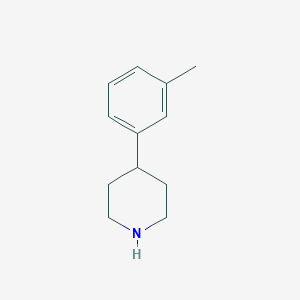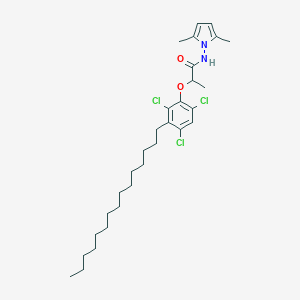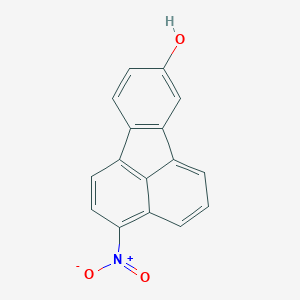
3-Nitrofluoranthen-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrofluoranthen-8-ol is a fluorescent dye that has been widely used in scientific research. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon that has been extensively studied due to its unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of 3-Nitrofluoranthen-8-ol is based on its ability to fluoresce when excited by light. The fluorescent properties of the dye allow it to be used for the detection of various biological molecules and processes. The dye can be conjugated to specific molecules, such as antibodies or DNA, to allow for the detection of specific targets.
Effets Biochimiques Et Physiologiques
3-Nitrofluoranthen-8-ol has no known biochemical or physiological effects. It is a non-toxic dye that is commonly used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Nitrofluoranthen-8-ol in lab experiments include its high sensitivity and specificity for the detection of biological molecules and processes. It is also a non-toxic dye that can be used in live cells. The limitations of using the dye include its limited photostability, which can lead to photobleaching, and its limited availability.
Orientations Futures
There are several future directions for the use of 3-Nitrofluoranthen-8-ol in scientific research. One direction is the development of more photostable derivatives of the dye. Another direction is the development of new conjugation methods to allow for the detection of specific targets. Additionally, the use of 3-Nitrofluoranthen-8-ol in combination with other fluorescent dyes or imaging techniques could lead to new insights into biological processes.
Méthodes De Synthèse
The synthesis of 3-Nitrofluoranthen-8-ol involves the reaction of fluorene with nitric acid and sulfuric acid. The reaction results in the formation of a nitro group at the 3-position of the fluorene molecule. The nitro group is then reduced to an amino group using sodium dithionite. The amino group is then coupled with a fluorophore to form 3-Nitrofluoranthen-8-ol.
Applications De Recherche Scientifique
3-Nitrofluoranthen-8-ol has been widely used in scientific research as a fluorescent dye. It has been used for the detection of DNA damage and repair, protein-protein interactions, and protein-DNA interactions. It has also been used for the detection of reactive oxygen species (ROS) and the measurement of intracellular pH.
Propriétés
Numéro CAS |
115664-58-9 |
|---|---|
Nom du produit |
3-Nitrofluoranthen-8-ol |
Formule moléculaire |
C16H9NO3 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
3-nitrofluoranthen-8-ol |
InChI |
InChI=1S/C16H9NO3/c18-9-4-5-10-12-6-7-15(17(19)20)13-3-1-2-11(16(12)13)14(10)8-9/h1-8,18H |
Clé InChI |
PBQVIBXOKDPEMG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)O)[N+](=O)[O-] |
Autres numéros CAS |
115664-58-9 |
Synonymes |
3-Nitrofluoranthen-8-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



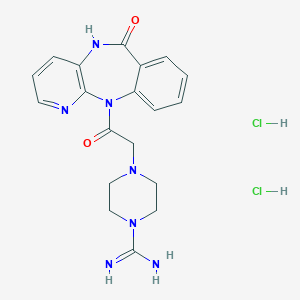
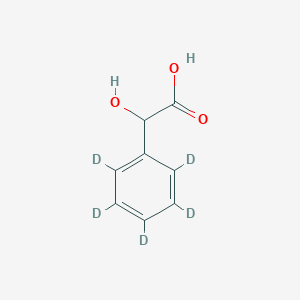
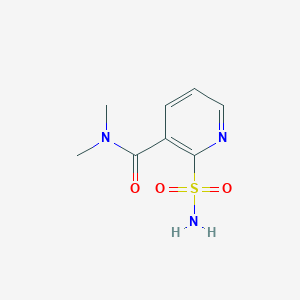
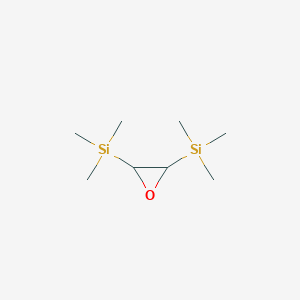
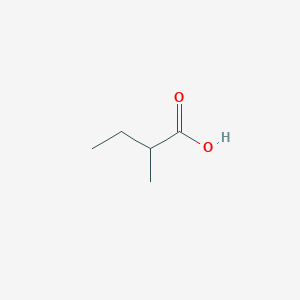
![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)
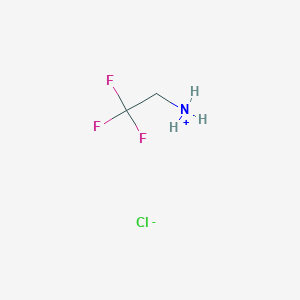
![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)
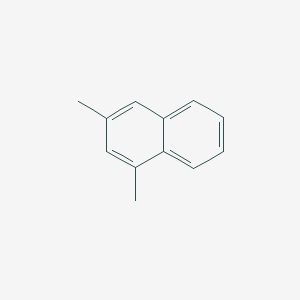
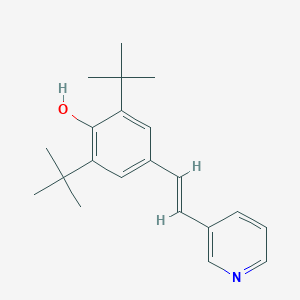
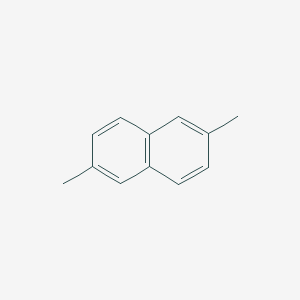
![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)
